molecular formula C14H11N B182708 4-Methylbenzo[h]quinoline CAS No. 40174-37-6

4-Methylbenzo[h]quinoline

Cat. No. B182708
CAS RN: 40174-37-6
M. Wt: 193.24 g/mol
InChI Key: RYLSMBLMTHOIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzo[h]quinoline is a heterocyclic aromatic compound that belongs to the family of quinolines. It has a molecular formula of C14H11N and a molecular weight of 193.25 g/mol. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of 4-Methylbenzo[h]quinoline is not fully understood. However, it is believed to function by inhibiting the activity of certain enzymes in the body, such as topoisomerase and DNA polymerase. This leads to the inhibition of DNA replication and cell division, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
4-Methylbenzo[h]quinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Methylbenzo[h]quinoline in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-Methylbenzo[h]quinoline. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the identification of the specific enzymes that are targeted by this compound, which could lead to the development of more targeted cancer therapies. Finally, there is a need for further research on the potential applications of 4-Methylbenzo[h]quinoline in material science, particularly in the development of new fluorescent probes.

Synthesis Methods

The synthesis of 4-Methylbenzo[h]quinoline can be achieved through several methods, including the Povarov reaction, the Friedlander synthesis, and the Skraup synthesis. The Povarov reaction involves the condensation of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst. The Friedlander synthesis involves the condensation of an aniline derivative with a ketone or aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline derivative with a ketone or aldehyde and a strong acid, such as sulfuric acid.

Scientific Research Applications

4-Methylbenzo[h]quinoline has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and antiviral activity. It has also been studied for its potential as a fluorescent probe for the detection of metal ions. In addition, it has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

4-methylbenzo[h]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-10-8-9-15-14-12(10)7-6-11-4-2-3-5-13(11)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLSMBLMTHOIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960616
Record name 4-Methylbenzo[h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methylbenzo[h]quinoline

CAS RN

40174-37-6
Record name 4-Methylbenzo[h]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40174-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Benzlepidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040174376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC109768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylbenzo[h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-BENZLEPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNN70Y1QK5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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